molecular formula C8H15N5O2 B2709603 tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate CAS No. 907988-46-9

tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate

Cat. No. B2709603
M. Wt: 213.241
InChI Key: FOPUHVVAVMYSFK-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds . These compounds are often used as ligands in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized in several steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .


Chemical Reactions Analysis

The compound may be involved in click chemistry reactions, particularly the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid form, a molecular weight around 198.22, and a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Precursor for Foldamer Studies : The compound serves as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization, highlighting its utility in the exploration of novel biochemical structures Cécile Abbas et al., 2009.
  • Synthetic Methodology : A rapid synthetic method for an important intermediate in many biologically active compounds, such as omisertinib (AZD9291), was established, demonstrating the compound's crucial role in pharmaceutical synthesis Bingbing Zhao et al., 2017.

Catalytic Activity and Material Science

  • Palladium(II) Complexes : Research into palladium(II) complexes bearing triazole-based N-heterocyclic carbene ligands showcases the compound's potential in catalysis, particularly in the Suzuki–Miyaura cross-coupling reaction, offering promising performance under relatively mild conditions J. Turek et al., 2014.

Biological Applications

  • Antimicrobial Activity : A study on the synthesis of tert-butyl carbazate derivatives revealed antimicrobial activity, underscoring the compound's relevance in the development of new antimicrobial agents A. Ghoneim & S. Mohamed, 2013.
  • Mosquito-larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones synthesized from the compound demonstrated moderate mosquito-larvicidal and antibacterial activities, suggesting its potential in public health applications P. Castelino et al., 2014.

Safety And Hazards

Safety information for similar compounds indicates that they may be self-reactive and could pose a danger. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in bioconjugation in diverse chemical biology experiments . Its potential as a ligand in CuAAC reactions could also be further explored .

properties

IUPAC Name

tert-butyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H3,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPUHVVAVMYSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate

CAS RN

907988-46-9
Record name tert-butyl N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate
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